![molecular formula C4H9N2O2S- B14774692 N-cyclobutylaminosulfonamide](/img/structure/B14774692.png)
N-cyclobutylaminosulfonamide
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Overview
Description
N-cyclobutylaminosulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylaminosulfonamide typically involves the reaction of cyclobutylamine with a sulfonyl chloride. One common method is the reaction of cyclobutylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylaminosulfonamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-cyclobutylaminosulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutylaminosulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-butyl benzenesulfonamide
- N-methylsulfonamide
- Sulfonimidates
Uniqueness
N-cyclobutylaminosulfonamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other sulfonamides like N-butyl benzenesulfonamide, which has a linear butyl group. The cyclobutyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C4H9N2O2S- |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2-sulfinatohydrazinyl)cyclobutane |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)6-5-4-2-1-3-4/h4-6H,1-3H2,(H,7,8)/p-1 |
InChI Key |
UMBJRLUTKSXPDZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)NNS(=O)[O-] |
Origin of Product |
United States |
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